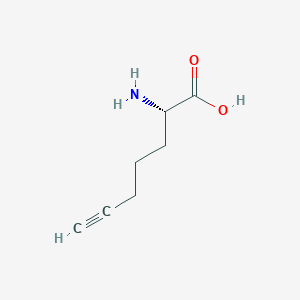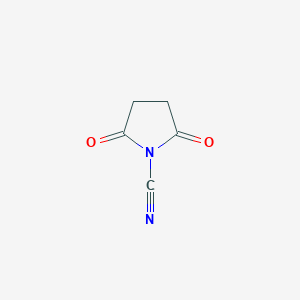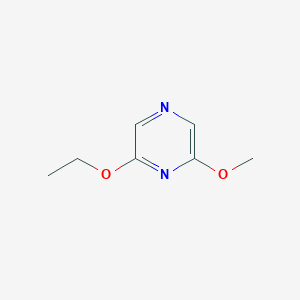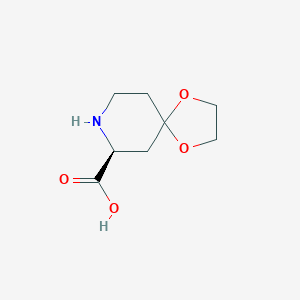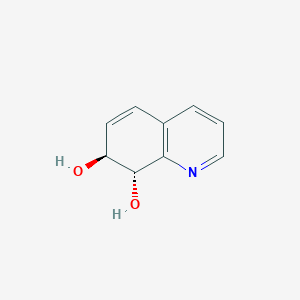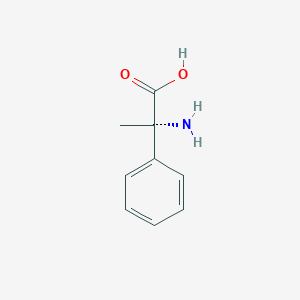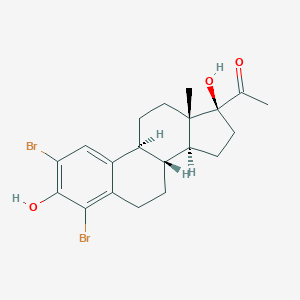
2,4-Dibromo-17-acetylestradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-17-acetylestradiol (DBAE) is a synthetic estrogen compound that has been used in scientific research for several decades. It is a potent estrogen receptor agonist that has been studied for its effects on various physiological and biochemical processes.
Wirkmechanismus
2,4-Dibromo-17-acetylestradiol acts as an estrogen receptor agonist, binding to estrogen receptors in various tissues and activating downstream signaling pathways. This leads to the transcription of estrogen-responsive genes and the modulation of various physiological and biochemical processes.
Biochemische Und Physiologische Effekte
2,4-Dibromo-17-acetylestradiol has been shown to have a wide range of biochemical and physiological effects. It has been shown to stimulate the growth of breast cancer cells in vitro and in vivo, and to promote bone formation and inhibit bone resorption. 2,4-Dibromo-17-acetylestradiol has also been shown to have cardioprotective effects, reducing the risk of cardiovascular disease. Additionally, 2,4-Dibromo-17-acetylestradiol has been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-Dibromo-17-acetylestradiol in lab experiments is that it is a potent estrogen receptor agonist, allowing for the investigation of the effects of estrogen on various physiological and biochemical processes. However, one limitation is that it is a synthetic compound and may not fully mimic the effects of endogenous estrogen.
Zukünftige Richtungen
There are several future directions for research on 2,4-Dibromo-17-acetylestradiol. One area of interest is the development of new estrogen receptor agonists that have improved selectivity and reduced side effects. Additionally, there is a need for further research on the effects of 2,4-Dibromo-17-acetylestradiol on various physiological and biochemical processes, including its effects on the immune system and inflammation. Finally, there is a need for further research on the potential therapeutic applications of 2,4-Dibromo-17-acetylestradiol in the treatment of breast cancer, osteoporosis, cardiovascular disease, and neurodegenerative diseases.
Conclusion:
In conclusion, 2,4-Dibromo-17-acetylestradiol is a synthetic estrogen compound that has been used extensively in scientific research to study the effects of estrogen on various physiological and biochemical processes. It is a potent estrogen receptor agonist that has been studied for its effects on breast cancer, bone metabolism, cardiovascular disease, and neurodegenerative diseases. While there are limitations to its use in lab experiments, 2,4-Dibromo-17-acetylestradiol remains a valuable tool for investigating the role of estrogen in various physiological and biochemical processes.
Synthesemethoden
2,4-Dibromo-17-acetylestradiol is synthesized by the bromination of estradiol at the 2 and 4 positions, followed by acetylation at the 17 position. The reaction is carried out using a mixture of acetic acid and acetic anhydride, with hydrobromic acid as the brominating agent. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-17-acetylestradiol has been used extensively in scientific research to study the effects of estrogen on various physiological and biochemical processes. It is commonly used as a tool to investigate the role of estrogen in breast cancer, bone metabolism, and cardiovascular disease. 2,4-Dibromo-17-acetylestradiol has also been used to study the effects of estrogen on the brain and nervous system.
Eigenschaften
CAS-Nummer |
137548-56-2 |
|---|---|
Produktname |
2,4-Dibromo-17-acetylestradiol |
Molekularformel |
C20H24Br2O3 |
Molekulargewicht |
472.2 g/mol |
IUPAC-Name |
1-[(8R,9S,13S,14S,17S)-2,4-dibromo-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C20H24Br2O3/c1-10(23)20(25)8-6-15-12-3-4-13-14(9-16(21)18(24)17(13)22)11(12)5-7-19(15,20)2/h9,11-12,15,24-25H,3-8H2,1-2H3/t11-,12+,15-,19-,20+/m0/s1 |
InChI-Schlüssel |
CSLSXWGARNSDCM-XXAPIKHISA-N |
Isomerische SMILES |
CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=C(C=C34)Br)O)Br)C)O |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=C(C=C34)Br)O)Br)C)O |
Kanonische SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=C(C(=C(C=C34)Br)O)Br)C)O |
Synonyme |
2,4-DBAES 2,4-dibromo-17-acetylestradiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



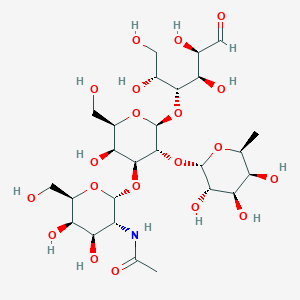

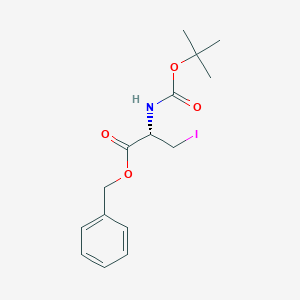
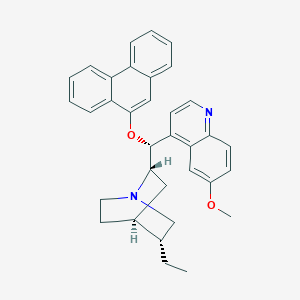
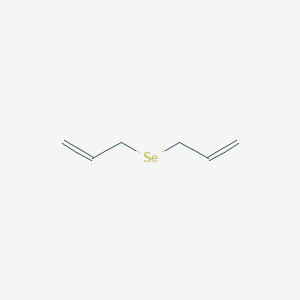
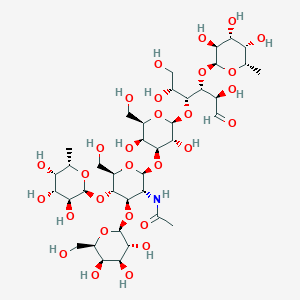
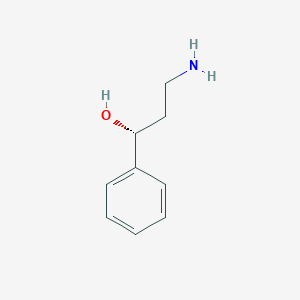
![6-Oxabicyclo[3.1.0]hex-3-en-2-one, 1-(methoxymethyl)-, (1R)- (9CI)](/img/structure/B164734.png)
